4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide
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Overview
Description
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide is a complex organic compound that features a bromine atom, a benzodioxepin ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide typically involves multiple steps, including the formation of the benzodioxepin ring, bromination, and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds.
Scientific Research Applications
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide include other benzamide derivatives and compounds with benzodioxepin rings. Examples include:
- This compound analogs with different substituents.
- Benzamide derivatives with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H22BrNO3 |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide |
InChI |
InChI=1S/C20H22BrNO3/c1-13(2)19(22-20(23)14-4-7-16(21)8-5-14)15-6-9-17-18(12-15)25-11-3-10-24-17/h4-9,12-13,19H,3,10-11H2,1-2H3,(H,22,23) |
InChI Key |
YQKBZYGOANVFNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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